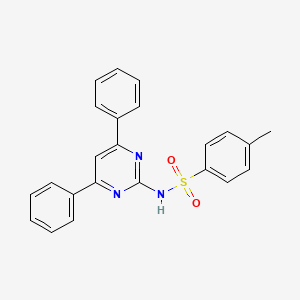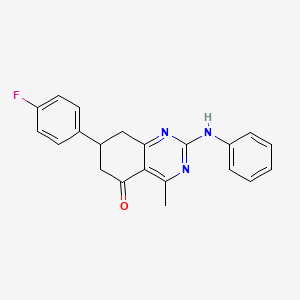
N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a sulfonamide group attached to a methylbenzene moiety. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-diphenylpyrimidine through the condensation of benzaldehyde derivatives with urea or thiourea under acidic conditions. The resulting pyrimidine derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl and pyrimidine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The aromatic rings can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to modified aromatic systems.
科学研究应用
N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The phenyl and pyrimidine rings contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets or aromatic residues in the target proteins.
相似化合物的比较
Similar Compounds
N-(4,6-Diphenylpyrimidin-2-yl)thiourea: Similar structure but with a thiourea group instead of a sulfonamide.
N-(4,6-Diphenylpyrimidin-2-yl)-2-methylpropanoic hydrazide: Features a hydrazide group, offering different reactivity and biological activity.
Uniqueness
N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide is unique due to its combination of a sulfonamide group with a pyrimidine ring, providing a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
CAS 编号 |
61654-10-2 |
|---|---|
分子式 |
C23H19N3O2S |
分子量 |
401.5 g/mol |
IUPAC 名称 |
N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H19N3O2S/c1-17-12-14-20(15-13-17)29(27,28)26-23-24-21(18-8-4-2-5-9-18)16-22(25-23)19-10-6-3-7-11-19/h2-16H,1H3,(H,24,25,26) |
InChI 键 |
YGQBGQWOIWIUOT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11332224.png)
![5-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11332232.png)
![(5Z)-5-[1-acetyl-5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11332238.png)
![N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide](/img/structure/B11332250.png)
![N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11332257.png)


![1-[(3-chlorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11332287.png)
![7-bromo-N-[4-(dimethylamino)benzyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11332291.png)
![(4-Benzylpiperazin-1-yl){1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11332299.png)
![3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B11332300.png)
![5-[2-(2-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11332301.png)
![N-(2-chlorobenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332303.png)
![8-(3,4-dimethoxyphenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11332314.png)
